molecular formula C10H17NO B8468328 (1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime

(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime

Cat. No. B8468328
M. Wt: 167.25 g/mol
InChI Key: OVFDEGGJFJECAT-MHPPCMCBSA-N
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Patent
US04310348

Procedure details

4.8 g (0.2 mole) of sodium hydride are added to 150 ml of dry benzene, and a solution of 33.4 g (0.2 mole) of (±)-1,7,7-trimethyl-bicyclo[2,2,1]heptane-2-one-oxime in 50 ml of dimethyl formamide is introduced into the mixture at 50° C. within 0.5 hours. When gas evolution ceases, the mixture is cooled to 25° C., and 23.8 g (0.2 mole) of propargyl bromide are added. The reaction is continued for an additional 2 hours. Thereafter the reaction mixture is shaken with water, the phases are separated, the benzene phase is evaporated, and the residue is subjected to fractional distillation in vacuo. 37.0 g (90.5%) of (±)-2-(propargyloxyimino)-1,7,7-trimethyl-bicyclo[2,2,1]heptane are obtained as a light yellow oil; b.p.: 94°-96° C./1.5 mm Hg, nD20 =1.4953.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
33.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
23.8 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH:3]1[CH:8]=CC=C[CH:4]=1.[CH3:9][C:10]12[C:16]([CH3:18])([CH3:17])[CH:13]([CH2:14][CH2:15]1)[CH2:12][C:11]2=[N:19][OH:20].C(Br)C#C>CN(C)C=O.O>[CH2:8]([O:20][N:19]=[C:11]1[CH2:12][CH:13]2[C:16]([CH3:17])([CH3:18])[C:10]1([CH3:9])[CH2:15][CH2:14]2)[C:3]#[CH:4] |f:0.1|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
150 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
33.4 g
Type
reactant
Smiles
CC12C(CC(CC1)C2(C)C)=NO
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
23.8 g
Type
reactant
Smiles
C(C#C)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases are separated
CUSTOM
Type
CUSTOM
Details
the benzene phase is evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue is subjected to fractional distillation in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C#C)ON=C1C2(CCC(C1)C2(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 37 g
YIELD: PERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04310348

Procedure details

4.8 g (0.2 mole) of sodium hydride are added to 150 ml of dry benzene, and a solution of 33.4 g (0.2 mole) of (±)-1,7,7-trimethyl-bicyclo[2,2,1]heptane-2-one-oxime in 50 ml of dimethyl formamide is introduced into the mixture at 50° C. within 0.5 hours. When gas evolution ceases, the mixture is cooled to 25° C., and 23.8 g (0.2 mole) of propargyl bromide are added. The reaction is continued for an additional 2 hours. Thereafter the reaction mixture is shaken with water, the phases are separated, the benzene phase is evaporated, and the residue is subjected to fractional distillation in vacuo. 37.0 g (90.5%) of (±)-2-(propargyloxyimino)-1,7,7-trimethyl-bicyclo[2,2,1]heptane are obtained as a light yellow oil; b.p.: 94°-96° C./1.5 mm Hg, nD20 =1.4953.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
33.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
23.8 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH:3]1[CH:8]=CC=C[CH:4]=1.[CH3:9][C:10]12[C:16]([CH3:18])([CH3:17])[CH:13]([CH2:14][CH2:15]1)[CH2:12][C:11]2=[N:19][OH:20].C(Br)C#C>CN(C)C=O.O>[CH2:8]([O:20][N:19]=[C:11]1[CH2:12][CH:13]2[C:16]([CH3:17])([CH3:18])[C:10]1([CH3:9])[CH2:15][CH2:14]2)[C:3]#[CH:4] |f:0.1|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
150 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
33.4 g
Type
reactant
Smiles
CC12C(CC(CC1)C2(C)C)=NO
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
23.8 g
Type
reactant
Smiles
C(C#C)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases are separated
CUSTOM
Type
CUSTOM
Details
the benzene phase is evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue is subjected to fractional distillation in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C#C)ON=C1C2(CCC(C1)C2(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 37 g
YIELD: PERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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